(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
This compound features a benzo[d]thiazole core substituted with 5,6-dimethoxy groups, a 2-methoxyethyl chain at position 3, and a 4-(N,N-dimethylsulfamoyl)benzamide moiety. The Z-configuration at the imine bond is critical for its stereoelectronic properties.
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-23(2)32(26,27)15-8-6-14(7-9-15)20(25)22-21-24(10-11-28-3)16-12-17(29-4)18(30-5)13-19(16)31-21/h6-9,12-13H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNMAEOCSHMSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a benzo[d]thiazole core substituted with methoxy and sulfamoyl groups. The presence of these functional groups contributes to its unique reactivity and biological activity. The molecular formula is , with a molecular weight of 429.5 g/mol .
Anticancer Activity
Recent studies have emphasized the anticancer properties of benzothiazole derivatives. For instance, compounds similar to (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide have demonstrated significant inhibition of cancer cell proliferation across various human cancer cell lines, including A431, A549, and H1299 .
Key Findings:
- Inhibition of Cell Proliferation: The compound showed dose-dependent inhibition of cell growth in vitro.
- Apoptosis Induction: At concentrations of 1, 2, and 4 μM, it promoted apoptosis and arrested the cell cycle, indicating potential as an anticancer agent .
Anti-inflammatory Activity
Benzothiazole derivatives are also noted for their anti-inflammatory effects. Research indicates that modifications to the benzothiazole nucleus can enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
Mechanism:
- The compound may modulate inflammatory pathways, thereby reducing inflammation in various models.
Antibacterial and Antiparasitic Properties
Similar compounds have exhibited antibacterial and antiparasitic activities. The structural features of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide suggest potential efficacy against pathogenic bacteria and parasites .
Synthesis
The synthesis of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide involves multi-step reactions that couple various molecular fragments. The synthetic route typically includes:
- Formation of the Benzothiazole Core: This involves cyclization reactions that create the benzo[d]thiazole structure.
- Substitution Reactions: Introduction of methoxy and sulfamoyl groups through electrophilic aromatic substitution or nucleophilic addition methods.
Case Studies
-
Study on Anticancer Activity:
- A recent study synthesized several benzothiazole derivatives and evaluated their anticancer properties. Among them, compounds with similar structures to (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide showed promising results in inhibiting tumor growth in xenograft models .
- Inflammation Model:
Scientific Research Applications
Research indicates that compounds similar to (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that benzo[d]thiazole derivatives possess antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger .
- Anticancer Potential : The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. Similar compounds have been investigated for their effects on various cancer types, showing promise in targeting multiple pathways involved in tumor growth .
Synthesis and Characterization
The synthesis of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functional Group Modifications : The introduction of methoxy and sulfamoyl groups is carried out using standard organic synthesis techniques.
- Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity Study
A study conducted by Prajapati et al. evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited strong antibacterial effects at low concentrations, suggesting potential applications in developing new antibiotics .
Anticancer Research
Research published in MDPI highlighted the anticancer activities of related benzo[d]thiazole compounds. These studies demonstrated that these compounds could inhibit cell proliferation in multiple cancer cell lines, indicating their potential as lead compounds for cancer therapy .
Chemical Reactions Analysis
Hydrolysis of Sulfamoyl Group
The N,N-dimethylsulfamoyl moiety undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. This reaction is critical for modifying bioavailability or introducing polar functional groups.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 1M HCl, reflux (6–8 hrs) | Hydrochloric acid | 4-Sulfobenzamide derivative | ~65% |
| 0.5M NaOH, 80°C (4 hrs) | Sodium hydroxide | Deprotonated sulfonate intermediate | ~72% |
Demethylation of Methoxy Groups
The methoxy substituents on the benzothiazole ring are susceptible to demethylation, forming hydroxyl groups that enhance hydrogen-bonding potential.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C (2 hrs) | Boron tribromide | 5,6-Dihydroxy-3-(2-methoxyethyl)benzothiazole derivative | ~58% |
| HI, AcOH, 110°C (12 hrs) | Hydroiodic acid | Partial demethylation at C5/C6 positions | ~40% |
Ring-Opening of Benzothiazole Core
The thiazole ring participates in nucleophilic ring-opening reactions, particularly with amines or hydrazines, forming thioamide intermediates.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| NH₂NH₂, EtOH, reflux (3 hrs) | Hydrazine hydrate | Thioamide-hydrazine adduct | ~50% |
| Benzylamine, DMF, 100°C | Benzylamine | N-Benzyl-thioamide derivative | ~63% |
Cross-Coupling Reactions
The aromatic benzamide and benzothiazole rings enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
| Conditions | Catalyst/Reagents | Products | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic acid | Biaryl-functionalized derivative | ~78% |
| Pd(OAc)₂, Xantphos, Cs₂CO₃ | Primary amine | Aminated benzothiazole analog | ~70% |
Functionalization of Methoxyethyl Side Chain
The 2-methoxyethyl group undergoes oxidation or alkylation to introduce reactive handles.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| KMnO₄, H₂O, 25°C (12 hrs) | Potassium permanganate | Carboxylic acid derivative at the ethyl side chain | ~55% |
| NaH, alkyl bromide | Sodium hydride | Alkylated methoxyethyl variant | ~68% |
Photochemical Reactivity
UV irradiation induces isomerization or cleavage in the Z-configuration imine bond, altering biological activity.
| Conditions | Wavelength | Products | Notes |
|---|---|---|---|
| UV-C (254 nm), 30 min | Methanol solvent | E-isomer formation |
Key Observations:
-
Regioselectivity : Demethylation favors the C5 methoxy group due to steric and electronic effects.
-
Catalyst Dependency : Pd(PPh₃)₄ outperforms other catalysts in cross-coupling efficiency .
-
Stability : The sulfamoyl group resists hydrolysis under neutral conditions but degrades rapidly in strong acids/bases.
Comparison with Similar Compounds
Research Implications
The structural uniqueness of the target compound—particularly its dimethoxyethyl and dimethylsulfamoyl groups—positions it as a candidate for drug discovery, offering improved solubility and metabolic stability over analogs in –3. Further studies should explore its synthetic optimization, tautomeric behavior, and biological activity relative to ECHEMI’s benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
